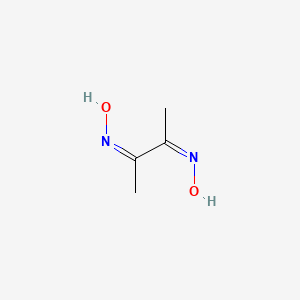
Glyoxime, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylglyoxime is a chemical compound with the molecular formula C₄H₈N₂O₂. It is a white, crystalline powder that is soluble in methanol and sodium hydroxide solution but insoluble in water . Dimethylglyoxime is widely used in analytical chemistry, particularly for the detection and analysis of nickel and other metals . Its unique chemical properties make it an invaluable tool for chemists and researchers .
Métodos De Preparación
Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .
Análisis De Reacciones Químicas
Dimethylglyoxime undergoes several types of chemical reactions, including complexation, precipitation, and substitution reactions . One of the most notable reactions is its ability to form a red precipitate with nickel ions, which is used for the qualitative and quantitative determination of nickel . The reaction can be represented as follows: [ \text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \downarrow (\text{red precipitate}) + 2\text{H}^+ ] Dimethylglyoxime also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .
Aplicaciones Científicas De Investigación
Dimethylglyoxime has a wide range of applications in scientific research. In analytical chemistry, it is used as a selective precipitating reagent, detecting reagent, and photometric reagent for nickel, palladium, platinum, and other metal ions . It is also used in the separation of palladium from tin, gold, rhodium, and iridium . In organic synthesis, dimethylglyoxime serves as an efficient ligand for copper-catalyzed hydroxylation of aryl halides . Additionally, it is used in the preparation of hybrid catalysts for the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .
Comparación Con Compuestos Similares
Dimethylglyoxime is unique in its high specificity for nickel ions, which sets it apart from other similar compounds . Some related compounds include hydroxylamine and salicylaldoxime, which also form complexes with metal ions but lack the same level of specificity and stability as dimethylglyoxime . Other diketones, such as benzil, can also be used to prepare related ligands, but they do not offer the same versatility and effectiveness in analytical applications .
Propiedades
Número CAS |
464921-38-8 |
|---|---|
Fórmula molecular |
C4H8N2O2 |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |
Clave InChI |
JGUQDUKBUKFFRO-GLIMQPGKSA-N |
SMILES isomérico |
C/C(=N/O)/C(=N\O)/C |
SMILES canónico |
CC(=NO)C(=NO)C |
Descripción física |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
Presión de vapor |
0.00069 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


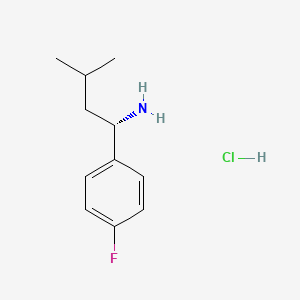
![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
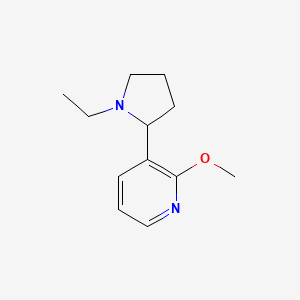

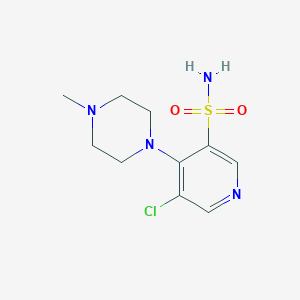
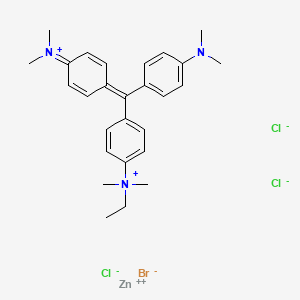



![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)
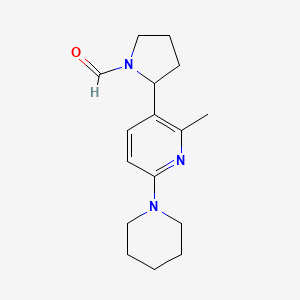
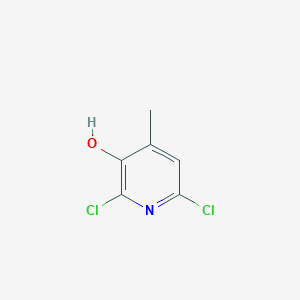
![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
